
Losartan N2-glucuronide
Overview
Description
Losartan N2-glucuronide is a major phase II metabolite of losartan, an angiotensin II receptor antagonist used to treat hypertension. It is formed via glucuronidation at the N2-position of the tetrazole group during intestinal absorption in rats, as confirmed by LC/MS/MS . Key characteristics include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of losartan N2-glucuronide involves the glucuronidation of losartan. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronidation reagent and liver microsomes as the catalyst. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the glucuronidation reaction. The reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Losartan N2-glucuronide primarily undergoes hydrolysis and deglucuronidation reactions. These reactions are facilitated by enzymes such as β-glucuronidase, which cleaves the glucuronic acid moiety from the molecule .
Common Reagents and Conditions
Hydrolysis: This reaction typically requires water and an enzyme such as β-glucuronidase. The reaction is carried out at a pH of around 5.0 and a temperature of 37°C.
Deglucuronidation: Similar to hydrolysis, this reaction also involves β-glucuronidase and is carried out under similar conditions.
Major Products Formed
The major product formed from the hydrolysis and deglucuronidation of this compound is losartan itself. This reaction is significant in the metabolism and elimination of losartan from the body .
Scientific Research Applications
Pharmacokinetics and Metabolism
Losartan is approximately 33% bioavailable when administered orally. The major metabolic pathway involves conversion to its active metabolite E-3174, but a notable portion is also glucuronidated at the N2 position of the tetrazole ring . This glucuronidation process is catalyzed by several UGT enzymes, with UGT1A3 showing a strong preference for the N2 position .
Table 1: Metabolites of Losartan
Metabolite | Structure | Activity Level |
---|---|---|
Losartan | Active | High (primary drug) |
E-3174 | Active | High (active metabolite) |
Losartan N2-glucuronide | Conjugated | Moderate (inactive) |
Antihypertensive Effects
This compound may contribute to the overall antihypertensive effect of losartan by enhancing its bioavailability and prolonging its action. The glucuronidation process can influence the pharmacodynamics of losartan, potentially leading to improved therapeutic outcomes in hypertensive patients .
Renal Protection
In patients with diabetic nephropathy, this compound's role in modulating renal function is noteworthy. The conjugation may facilitate renal excretion and reduce nephrotoxicity associated with high plasma levels of losartan .
Potential in Combination Therapies
Research indicates that combining losartan with other agents, such as tetrahydrocurcumin, can enhance antioxidant levels and mitigate kidney fibrosis in diabetic models. This suggests that this compound might play a role in synergistic therapies aimed at improving kidney health .
Case Studies
Several studies have explored the effects of losartan and its metabolites:
- Study on Hypertensive Patients : A multicenter trial demonstrated that adding losartan to hydrochlorothiazide significantly reduced blood pressure compared to placebo. The presence of this compound was noted as a factor contributing to sustained antihypertensive effects over time .
- Animal Model Studies : In rat models, administration of losartan resulted in detectable levels of this compound shortly after dosing, suggesting rapid metabolism and potential implications for therapeutic efficacy .
Mechanism of Action
Losartan N2-glucuronide exerts its effects through the same mechanism as losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor. This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The molecular targets involved include the angiotensin II type 1 (AT1) receptor .
Comparison with Similar Compounds
Losartan Metabolites and Derivatives
Table 1: Comparison of Losartan N2-Glucuronide with Key Analogs
Key Findings :
- Structural Differences : N1- and N2-glucuronides differ in glucuronidation sites on the tetrazole ring, altering metabolic stability. N2-glucuronide is the predominant intestinal metabolite, while N1-glucuronide is less studied .
- Activity: EXP-3174 retains pharmacological activity, whereas glucuronides are inactive.
- Detection : this compound appears in portal vein plasma shortly after oral administration but is rarely detected systemically, indicating first-pass metabolism .
Comparison with Other Glucuronidated Metabolites
Table 2: this compound vs. Non-Losartan Glucuronides
Compound | Parent Drug/Class | Conjugation Site | Molecular Formula | Biological Role |
---|---|---|---|---|
This compound | Losartan (ARB) | N2-tetrazole | C₂₈H₃₁ClN₆O₇ | Excretion |
11-Hydroxyprogesterone 11-glucuronide | Progesterone (steroid) | C11-hydroxyl | C₂₇H₃₈O₈ | Steroid inactivation |
Lumiracoxib acyl-β-D-glucuronide | Lumiracoxib (NSAID) | Carboxylic acid | C₂₃H₂₄F₂O₇ | Biliary excretion |
Key Insights :
- Conjugation Chemistry : this compound involves tetrazole ring glucuronidation , a rare pathway compared to typical hydroxyl or carboxylic acid conjugation (e.g., lumiracoxib) .
Research and Analytical Considerations
- Synthesis and Isolation : this compound is commercially available as a reference standard (e.g., TRC L470495, 90% purity) for pharmacokinetic studies .
- Detection Methods : LC/MS/MS is critical for distinguishing N1- and N2-glucuronides due to their structural similarity .
- Pharmacokinetic Relevance : The absence of EXP-3174 in intestinal studies highlights compartment-specific metabolism, with glucuronidation dominating intestinal first-pass effects .
Biological Activity
Losartan N2-glucuronide is a significant metabolite of losartan, an angiotensin II receptor antagonist commonly prescribed for hypertension and heart failure. This article delves into the biological activity, pharmacokinetics, and metabolic pathways associated with this compound, supported by relevant data tables and research findings.
Overview of Losartan and its Metabolite
Losartan is primarily used to manage high blood pressure and offers protective benefits against stroke and diabetic nephropathy. Upon administration, losartan undergoes extensive metabolism, yielding several metabolites, among which this compound is notable for its role in drug elimination rather than pharmacological action.
Chemical Structure and Properties
- Chemical Formula : C28H31ClN6O7
- Molecular Weight : Approximately 595.91 Da
- Formation : Synthesized via glucuronidation at the N2 position of the tetrazole ring of losartan, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 .
Biological Activity
This compound exhibits significantly reduced biological activity compared to losartan. While losartan effectively antagonizes the angiotensin II type 1 receptor (AT1R), this compound primarily facilitates renal clearance and detoxification processes without exerting notable pharmacological effects .
Comparative Biological Activity
Compound | Activity Level | Mechanism of Action |
---|---|---|
Losartan | High | AT1R antagonist |
This compound | Low | Metabolite facilitating elimination |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates its role in the metabolism of losartan. Approximately 12% to 20% of losartan absorbed in the gastrointestinal tract is conjugated to form this glucuronide .
Absorption and Metabolism
- Absorption : Losartan is about 33% bioavailable after oral administration.
- Metabolism : About 14% of the dose is converted to E-3174, the active metabolite, while this compound serves mainly as a means for elimination .
- Clearance : The renal clearance of losartan metabolites, including glucuronides, aids in maintaining drug safety profiles through efficient excretion mechanisms.
Enzymatic Pathways
The formation of this compound involves several key enzymes:
- UGT1A3 : Predominantly responsible for glucuronidation at the N2 position.
- UGT1A1 and UGT2B7 : Contribute to the glucuronidation process but with varying regioselectivity .
Case Studies and Research Findings
Recent studies have highlighted the implications of losartan and its metabolites in clinical settings:
- Impact on Frailty : A study indicated that losartan treatment improved clinical measures associated with frailty, suggesting potential non-angiotensin-related pathways mediated by its metabolites .
- Metabolite Correlation with Outcomes : Research demonstrated correlations between serum concentrations of losartan metabolites and various clinical outcomes, reinforcing the importance of understanding metabolite dynamics in therapeutic contexts .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Losartan N2-glucuronide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For example, Cagigal et al. optimized spectrofluorimetric methods for detecting Losartan metabolites in human urine, emphasizing sample preparation steps like solid-phase extraction to minimize matrix interference . Stability-indicating assays should include validation under varying pH and temperature conditions, as this compound degrades in acidic environments .
Q. How is this compound structurally characterized, and what are its key physicochemical properties?
- Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. This compound (C₂₈H₃₁ClN₆O₇, exact mass 598.195121 Da) is a pyranoid amino acid derivative with glucuronic acid conjugated at the N2 position of the imidazole ring . Its solubility in methanol and stability at -20°C should be noted for experimental design .
Q. What metabolic pathways produce this compound, and how do they compare to other Losartan metabolites?
- Methodological Answer : Losartan undergoes hepatic glucuronidation via UDP-glucuronosyltransferases (UGTs), primarily forming N1- and N2-glucuronides. The N2 isomer is less abundant (90% purity in commercial standards) and exhibits distinct pharmacokinetic behavior, necessitating isomer-specific detection methods . Comparative metabolic studies should include enzyme kinetic assays to quantify UGT isoform selectivity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies in bioavailability studies often arise from inter-individual variability in UGT activity or drug-drug interactions. A meta-analysis approach, as applied in studies comparing angiotensin receptor antagonists, can isolate confounding variables . Additionally, in vitro models using human hepatocytes or recombinant UGTs should control for genetic polymorphisms (e.g., UGT1A3/1A10) .
Q. How does this compound interact with cytochrome P450 (CYP) enzymes, and what are the implications for co-administered drugs?
- Methodological Answer : In vitro inhibition assays using CYP2C8 and CYP3A4 substrates (e.g., paclitaxel) demonstrate that this compound exhibits moderate inhibitory effects (IC₅₀ = 159–191 µM), suggesting potential for metabolic interactions. Competitive inhibition mechanisms should be validated via Lineweaver-Burk plots and molecular docking simulations .
Q. What synthetic routes optimize the production of high-purity this compound for reference standards?
- Methodological Answer : Semi-synthetic routes using protected glucuronyl donors (e.g., 3,4,5-O-triacetyl-glucuronide methyl ester) yield >90% purity. Critical steps include regioselective N2-glucuronidation under anhydrous conditions and purification via reverse-phase chromatography. TRC catalog protocols detail scalability challenges and stability testing under accelerated degradation conditions .
Q. How do structural analogs of this compound influence its detection in complex biological matrices?
- Methodological Answer : Cross-reactivity with analogs like Candesartan acyl-β-D-glucuronide necessitates chromatographic separation using C18 columns with gradient elution (e.g., 0.1% formic acid/acetonitrile). Method validation should include specificity tests against 20+ structurally related glucuronides .
Q. What role does this compound play in renal excretion dynamics, and how is this modeled experimentally?
- Methodological Answer : Renal clearance studies using perfused rat kidney models or transfected HEK293 cells expressing OAT1/OAT3 transporters can quantify active secretion. Data should be analyzed using nonlinear mixed-effects modeling (NONMEM) to account for saturable transport kinetics .
Q. How can researchers address discrepancies in stability data for this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (25°C/60% RH, 40°C/75% RH) with LC-MS monitoring identify degradation products (e.g., de-glucuronidated Losartan). Freeze-thaw cycles and long-term stability at -80°C are recommended for biorepository samples .
Q. What advanced computational tools predict the pharmacokinetic-pharmacodynamic (PK-PD) behavior of this compound?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrating UGT expression levels, renal clearance, and tissue distribution data can simulate concentration-time profiles. Validation against clinical data from heart failure cohorts (e.g., ejection fraction <35%) enhances predictive accuracy .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMQMUIOUSHGR-RTCYWULBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678715 | |
Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Losartan N2-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138584-35-7 | |
Record name | 1-[5-[4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138584-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Losartan N2 Glucuronide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCN3CNE9GF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.